REACTION_CXSMILES
|
[N:1]([C:3]1[N:10]2[C:6]([S:7][CH:8]=[CH:9]2)=[N:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.C(OP(OCC)OCC)C>C1(C)C=CC=CC=1>[S:7]1[C:6]2=[N:5][C:4]3[C:11]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[NH:1][C:3]=3[N:10]2[CH:9]=[CH:8]1
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
N(=O)C1=C(N=C2SC=CN21)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with constant stirring and under a constant flow of dry nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept between 110° and 120° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the toluene and excess triethyl phosphite are removed by vacuum distillation at 0.2 Torr
|
Type
|
DISTILLATION
|
Details
|
The temperature of the oil bath is kept under 120° C. also during the distillation
|
Type
|
WAIT
|
Details
|
is kept over night at 0° C., during which time it
|
Type
|
WASH
|
Details
|
The solid is washed on a glass
|
Type
|
FILTRATION
|
Details
|
filter with cold carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CN2C1=NC1=C2NC=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |